4-(aminomethyl)-N-hydroxybenzamide hydrochloride
Overview
Description
4-(aminomethyl)-N-hydroxybenzamide hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-hydroxybenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(aminomethyl)benzoic acid and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the amide bond.
Purification: The product is purified through recrystallization or chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Benzamides: Produced via substitution reactions.
Scientific Research Applications
4-(aminomethyl)-N-hydroxybenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-hydroxybenzamide hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to cell signaling and metabolism, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the hydroxylamine moiety.
N-hydroxybenzamide: Contains the benzamide structure but without the aminomethyl group.
Uniqueness
4-(aminomethyl)-N-hydroxybenzamide hydrochloride is unique due to the combination of the aminomethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(aminomethyl)-N-hydroxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-6-1-3-7(4-2-6)8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPDTIINIGOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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